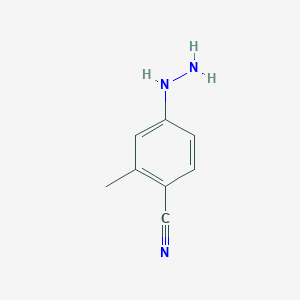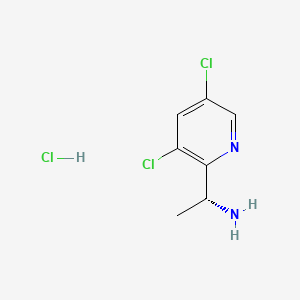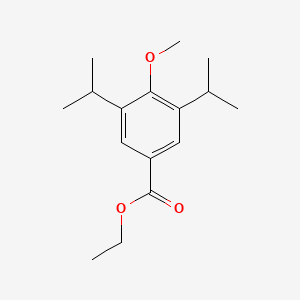
5-(Fluorosulfonyl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Fluorosulfonyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a fluorosulfonyl group at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluorosulfonyl)thiophene-3-carboxylic acid typically involves the introduction of the fluorosulfonyl group and the carboxylic acid group onto the thiophene ring. One common method involves the reaction of thiophene-3-carboxylic acid with a fluorosulfonylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This allows for the efficient and cost-effective production of the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Fluorosulfonyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorosulfonyl and carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce thiol derivatives. Substitution reactions can result in a wide range of functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Fluorosulfonyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 5-(Fluorosulfonyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. The carboxylic acid group may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-3-carboxylic acid: Lacks the fluorosulfonyl group, resulting in different chemical properties and reactivity.
5-Bromothiophene-3-carboxylic acid: Contains a bromine atom instead of a fluorosulfonyl group, leading to different substitution patterns and reactivity.
5-Chlorothiophene-3-carboxylic acid: Similar to the bromine derivative but with chlorine, affecting its chemical behavior.
Uniqueness
The presence of both the fluorosulfonyl and carboxylic acid groups in 5-(Fluorosulfonyl)thiophene-3-carboxylic acid imparts unique chemical properties that are not found in other thiophene derivatives. These functional groups enhance the compound’s reactivity and versatility, making it valuable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C5H3FO4S2 |
|---|---|
Molekulargewicht |
210.2 g/mol |
IUPAC-Name |
5-fluorosulfonylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H3FO4S2/c6-12(9,10)4-1-3(2-11-4)5(7)8/h1-2H,(H,7,8) |
InChI-Schlüssel |
SHKWPLMXKGLQHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1C(=O)O)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
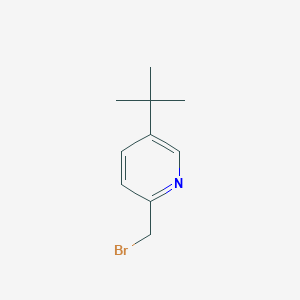
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
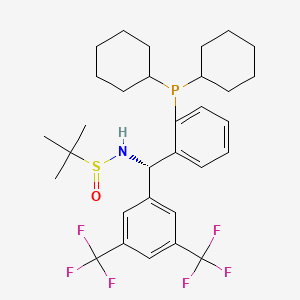
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)

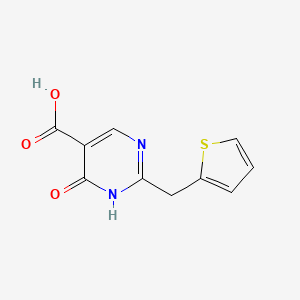
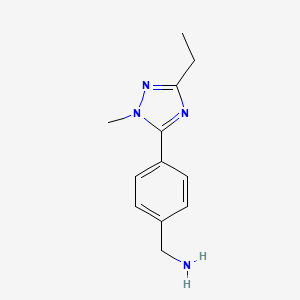
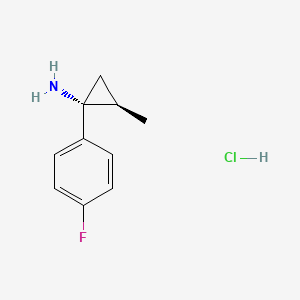

![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
